2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused pyrazole-pyridazine core. Its structure includes a 4-methyl group, a 1-phenyl substituent on the pyrazole ring, and an N-phenylacetamide side chain at position 4. Synthesis typically involves cyclocondensation of substituted pyrazol-5-amine derivatives with ethyl acetoacetate under acidic conditions .
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-17-12-21-25(16-10-6-3-7-11-16)19(17)20(27)24(23-14)13-18(26)22-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYHKWFSKULLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyridazine core and the subsequent addition of functional groups. Common synthetic routes include cyclization reactions, condensation reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for optimizing yield and purity.
Industrial Production Methods: : Industrial-scale production typically relies on optimizing the synthetic route for cost-effectiveness and scalability. This often involves the use of robust catalysts, continuous flow reactors, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can undergo nucleophilic or electrophilic substitution depending on the reaction conditions.
Common Reagents and Conditions: : The choice of reagents and conditions varies based on the desired reaction. For instance, oxidation reactions may require acidic or basic media, while reductions may necessitate anhydrous conditions.
Major Products: : The primary products from these reactions depend on the nature of the starting materials and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has found use in several scientific research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: : Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is rooted in its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways vary depending on the context of its application.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
Compounds 4h and 4c (Journal of Chemical and Pharmaceutical Research, 2014) share structural similarities but differ in substituents and core ring structure:
- 4h : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
- 4c : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide
Comparison :
The nitro group in 4h enhances polarity, increasing melting point compared to the methoxy-substituted 4c . Both analogs exhibit strong C=O stretching, critical for hydrogen bonding in biological targets.
N-Phenylacetamide Herbicides
Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) shares the N-phenylacetamide backbone but features a chloro-isopropyl group instead of the pyrazolo-pyridazine core. It is an herbicide targeting plant acetolactate synthase .
Comparison :
| Feature | Target Compound | Propachlor |
|---|---|---|
| Core Structure | Pyrazolo-pyridazinone | Chloroacetamide |
| Substituents | 4-Methyl, phenyl | Chloro, isopropyl |
| Application | Pharmacological potential | Herbicidal |
The absence of a heterocyclic core in propachlor limits its use to agriculture, while the target compound’s fused ring system enables interactions with biological receptors.
Pyridazinone-Based Acetamides
A European patent (2024) describes 5-oxo-pyrido[2,3-d]pyridazin-6(5H)-yl acetamides , which replace the pyrazole ring with a pyridine moiety. This structural variation alters electronic properties and binding affinity .
Comparison :
The pyridine-pyridazine core may offer improved metabolic stability compared to the pyrazole analog.
Research Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4h ) enhance thermal stability and solubility, while electron-donating groups (e.g., methoxy in 4c ) reduce melting points .
- Core Modifications : Replacing pyrazole with pyridine (as in ) or simplifying the core (as in propachlor ) shifts applications from pharmaceuticals to agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
